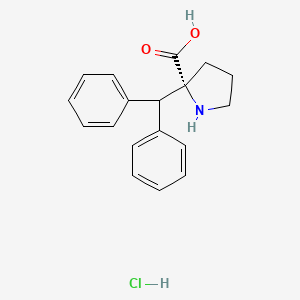

(R)-alpha-benzhydryl-proline-HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-GMUIIQOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of (R)-alpha-benzhydryl-proline-HCl: A Technical Guide

Introduction

(R)-alpha-benzhydryl-proline-HCl is a chiral, alpha-substituted derivative of the amino acid proline. As a specialized amino acid, it holds potential for applications in peptide synthesis, organocatalysis, and as a building block for novel pharmaceutical agents. The precise three-dimensional structure is critical for its function and reactivity. This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure of this compound.

It is important to note that while this compound is commercially available, detailed public scientific literature on its comprehensive structure elucidation is scarce. Therefore, this guide will focus on the established analytical techniques and provide expected data based on the known spectroscopic characteristics of proline and its derivatives. This document serves as a roadmap for researchers and scientists in drug development for the characterization of this and similar novel compounds.

Proposed Chemical Structure and Physicochemical Properties

Based on its chemical name and molecular formula (C18H20ClNO2), the proposed structure of this compound is presented below. The molecule consists of a proline ring with a benzhydryl (diphenylmethyl) group at the alpha-carbon. The hydrochloride salt form indicates that the secondary amine of the pyrrolidine ring is protonated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1049728-69-9 | [1] |

| Molecular Formula | C18H20ClNO2 | [2] |

| Molecular Weight | 317.81 g/mol | [2] |

| Stereochemistry | (R) at the alpha-carbon | Inferred from name |

Spectroscopic Characterization

The elucidation of the molecular structure heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH and -NH₂⁺-).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the proton signals, determine their multiplicity (singlet, doublet, triplet, multiplet), and measure coupling constants. Correlate proton and carbon signals using 2D NMR data to assemble the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts in D₂O

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 7.2 - 7.5 (m, 10H) | 125 - 140 | Multiple signals for the two phenyl rings. |

| Benzhydryl CH | ~4.5 (s, 1H) | ~60 | Singlet, as it has no adjacent protons. |

| Proline β-CH₂ | 1.9 - 2.4 (m, 2H) | ~30 | |

| Proline γ-CH₂ | 1.8 - 2.1 (m, 2H) | ~25 | |

| Proline δ-CH₂ | 3.1 - 3.4 (m, 2H) | ~48 | |

| Proline α-C | - | ~70 | Quaternary carbon, no attached proton. |

| Carboxyl C=O | - | ~175 | |

| NH₂⁺ | ~9-11 (broad s, 2H) | - | Appears as a broad singlet, exchangeable with D₂O. |

| COOH | ~12-13 (broad s, 1H) | - | Appears as a broad singlet, exchangeable with D₂O. |

Note: These are estimated values based on analogous structures like L-proline hydrochloride and benzyl-substituted prolines. Actual values may vary based on experimental conditions.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (Ammonium) | 3200 - 2800 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1730 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |

| N-H bend (Ammonium) | 1600 - 1500 | Medium |

Note: These are typical ranges for the specified functional groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method ideal for polar molecules like amino acids.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Predicted Mass Spectrum Data:

-

Molecular Ion: In positive mode ESI-MS, the expected molecular ion would correspond to the free base (C18H19NO2). The protonated molecule [M+H]⁺ would have an m/z of 282.15.

-

Key Fragments: Expect to see fragmentation corresponding to the loss of the carboxyl group (-45 Da) and fragmentation of the benzhydryl group.

Synthesis and Stereochemistry

The synthesis of this compound would likely involve the stereoselective alkylation of an (R)-proline derivative. A plausible synthetic workflow is outlined below.

Experimental Protocol: General Synthesis

-

Protection: The carboxylic acid and the secondary amine of (R)-proline are protected. For example, the amine can be protected as a Boc group and the acid as a methyl or ethyl ester.

-

Enolate Formation: The protected proline derivative is treated with a strong base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral lithium enolate.

-

Alkylation: The enolate is then reacted with benzhydryl bromide (bromodiphenylmethane). The bulky protecting group on the nitrogen and the chiral center of the proline are expected to direct the incoming benzhydryl group to achieve the desired stereochemistry.

-

Deprotection: The protecting groups are removed under acidic conditions, which would also form the hydrochloride salt.

-

Purification: The final product is purified by recrystallization or chromatography.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the chiral centers.

Conclusion

The structure elucidation of this compound requires a systematic application of modern analytical techniques. While specific experimental data for this compound is not widely published, the methodologies described in this guide provide a robust framework for its characterization. Through a combination of NMR spectroscopy, IR spectroscopy, mass spectrometry, and ultimately X-ray crystallography, the precise chemical structure and stereochemistry can be unequivocally determined, paving the way for its application in research and development.

References

- 1. 1049728-69-9 | this compound | Next Peptide [nextpeptide.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. L-Proline hydrochloride | 7776-34-3 | Benchchem [benchchem.com]

- 4. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (R)-alpha-Benzhydryl-proline-HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for (R)-alpha-benzhydryl-proline-HCl, a valuable chiral building block in pharmaceutical research. The synthesis involves a four-step sequence commencing with commercially available L-proline. The key strategic elements of this pathway include the protection of the amine and carboxylic acid functionalities, diastereoselective introduction of the benzhydryl group at the α-position, and subsequent deprotection to yield the final hydrochloride salt.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through the following four principal steps:

-

Protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified to its methyl ester.

-

Diastereoselective α-Benzhydrylation: The N-Boc-L-proline methyl ester is converted to its enolate and subsequently alkylated with benzhydryl bromide. This step is crucial for establishing the desired (R)-configuration at the α-carbon.

-

Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Deprotection and Hydrochloride Salt Formation: The N-Boc protecting group is removed under acidic conditions, which concurrently affords the final product as its hydrochloride salt.

The overall synthetic scheme is depicted in the following diagram:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline methyl ester

This initial step involves the protection of the amine and carboxylic acid functionalities of L-proline to prevent unwanted side reactions in the subsequent alkylation step.

Methodology:

-

N-Boc Protection: To a solution of L-proline (1.0 eq) in dichloromethane (CH2Cl2), triethylamine (Et3N, 1.2 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) is added portion-wise. The reaction is stirred for 2.5 hours at room temperature.[1] The reaction mixture is then washed sequentially with a saturated aqueous solution of citric acid, saturated aqueous sodium chloride, and water. The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield N-Boc-L-proline as a white solid.

-

Methyl Esterification: The crude N-Boc-L-proline is dissolved in methanol (MeOH). The solution is cooled to 0 °C, and thionyl chloride (SOCl2, 1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-proline methyl ester as a colorless oil.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| L-Proline | 115.13 | 1.0 | (user defined) |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | (calculated) |

| Triethylamine | 101.19 | 1.2 | (calculated) |

| Thionyl chloride | 118.97 | 1.2 | (calculated) |

| Dichloromethane | 84.93 | - | (solvent) |

| Methanol | 32.04 | - | (solvent) |

Table 1: Reagents for the synthesis of N-Boc-L-proline methyl ester.

Step 2: Diastereoselective Synthesis of N-Boc-(R)-alpha-benzhydryl-proline methyl ester

This is the critical stereochemistry-determining step. The enolate of N-Boc-L-proline methyl ester is generated and subsequently alkylated with benzhydryl bromide. The stereochemical outcome is directed by the bulky N-Boc group, which favors the attack of the electrophile from the face opposite to the Boc group, leading to the desired (R)-configuration at the α-carbon.

Methodology:

-

A solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

A solution of benzhydryl bromide (Ph2CHBr, 1.2 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford N-Boc-(R)-alpha-benzhydryl-proline methyl ester.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| N-Boc-L-proline methyl ester | 229.28 | 1.0 | (user defined) |

| Lithium diisopropylamide | 107.12 | 1.1 | (calculated) |

| Benzhydryl bromide | 247.13 | 1.2 | (calculated) |

| Tetrahydrofuran | 72.11 | - | (solvent) |

Table 2: Reagents for the diastereoselective benzhydrylation.

Step 3: Hydrolysis of N-Boc-(R)-alpha-benzhydryl-proline methyl ester

The methyl ester is hydrolyzed to the free carboxylic acid in this step.

Methodology:

-

To a solution of N-Boc-(R)-alpha-benzhydryl-proline methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), lithium hydroxide (LiOH, 1.5 eq) is added.

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the THF is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 2-3 with a 1 M aqueous solution of hydrochloric acid (HCl).

-

The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-(R)-alpha-benzhydryl-proline as a white solid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| N-Boc-(R)-alpha-benzhydryl-proline methyl ester | 395.50 | 1.0 | (user defined) |

| Lithium hydroxide | 23.95 | 1.5 | (calculated) |

| Tetrahydrofuran | 72.11 | - | (solvent) |

| Water | 18.02 | - | (solvent) |

Table 3: Reagents for the ester hydrolysis.

Step 4: Deprotection and Formation of this compound

The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

Methodology:

-

N-Boc-(R)-alpha-benzhydryl-proline (1.0 eq) is dissolved in anhydrous 1,4-dioxane.

-

The solution is cooled to 0 °C, and hydrogen chloride gas (HCl) is bubbled through the solution for 15-20 minutes, or a solution of HCl in dioxane (e.g., 4 M) is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white crystalline solid. The product can be further purified by recrystallization if necessary.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| N-Boc-(R)-alpha-benzhydryl-proline | 381.47 | 1.0 | (user defined) |

| Hydrogen chloride | 36.46 | excess | (as gas or solution) |

| 1,4-Dioxane | 88.11 | - | (solvent) |

| Diethyl ether | 74.12 | - | (for trituration) |

Table 4: Reagents for N-Boc deprotection and HCl salt formation.

Quantitative Data Summary

| Step | Product | Theoretical Yield (g) | Typical Reported Yield (%) | Purity (by HPLC/NMR) |

| 1 | N-Boc-L-proline methyl ester | (calculated based on starting L-proline) | >95% | >98% |

| 2 | N-Boc-(R)-alpha-benzhydryl-proline methyl ester | (calculated based on starting ester) | 60-75% (diastereomeric excess >95%) | >98% |

| 3 | N-Boc-(R)-alpha-benzhydryl-proline | (calculated based on starting ester) | >90% | >98% |

| 4 | This compound | (calculated based on starting N-Boc acid) | >95% | >99% |

Table 5: Summary of expected yields and purity for each synthetic step.

Conclusion

The described synthetic pathway provides a robust and efficient method for the preparation of this compound. The key to this synthesis is the highly diastereoselective alkylation of the N-Boc-L-proline methyl ester enolate. The subsequent hydrolysis and deprotection steps are standard transformations that proceed in high yields. This guide provides the necessary detailed protocols and quantitative data to enable researchers to successfully synthesize this important chiral building block for applications in drug discovery and development. Careful execution of the experimental procedures and appropriate analytical characterization at each step are crucial for obtaining the final product in high yield and purity.

References

A Technical Guide to (R)-α-Benzhydryl-proline-HCl and its Analogs in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (R)-α-Benzhydryl-proline-HCl, a chiral organocatalyst, and its closely related, extensively studied analog, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. It covers their physicochemical properties, applications in asymmetric synthesis, and detailed experimental protocols.

Introduction and Core Concepts

(R)-α-Benzhydryl-proline-HCl belongs to a class of chiral proline-derived organocatalysts.[1][2] These molecules are pivotal in modern organic chemistry, particularly in the field of asymmetric synthesis, where the goal is to selectively produce one of two enantiomers of a chiral molecule. The benzhydryl group, with its bulky diphenylmethyl structure, provides significant steric hindrance, which is crucial for inducing high levels of stereoselectivity in chemical reactions.

While (R)-α-Benzhydryl-proline-HCl itself is a specific cataloged compound, the foundational research and a broader range of applications are often associated with its structural analog, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, also known as (R)-Diphenylprolinol.[3][4][5] This guide will focus on the properties of the specified HCl salt and draw upon the extensive applications of the closely related prolinol derivative to illustrate its utility.

These catalysts are particularly valued for their role in preparing chiral building blocks for the pharmaceutical industry. For instance, (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is used as a reagent in the synthesis of the antidepressant (S)-duloxetine and for the preparation of Corey-Bakshi-Shibata (CBS) catalysts.[6]

Physicochemical Properties

The quantitative data for (R)-α-Benzhydryl-proline-HCl and its related free base, (R)-Diphenylprolinol, are summarized below. This allows for a clear comparison of their fundamental properties.

| Property | (R)-α-Benzhydryl-proline-HCl | (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol |

| Molecular Formula | C₁₈H₂₀ClNO₂[1][2] | C₁₇H₁₉NO[3][5][7][8] |

| Molecular Weight | 317.81 g/mol [1][2] | 253.34 g/mol [7][8][9] |

| CAS Number | 1049728-69-9[1] | 22348-32-9[4][5][7] |

| Appearance | Not specified | White to faintly yellow crystalline powder[4][6] |

| Melting Point | Not specified | 77-80 °C[3][4][7] |

| Optical Activity | Not specified | [α]20/D +69° (c=3 in chloroform)[4][7] |

Experimental Protocols

The primary application of this class of compounds is as organocatalysts in asymmetric reductions of prochiral ketones. Below is a representative protocol adapted from established methodologies for the borane-mediated asymmetric reduction of a ketone using a chiral catalyst.

Objective: To synthesize a chiral secondary alcohol from a prochiral ketone with high enantioselectivity using an in-situ generated oxazaborolidine catalyst derived from (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol.

Materials:

-

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane dimethyl sulfide complex (BMS)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1N)

-

Sodium sulfate (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq.) in anhydrous THF.

-

To this solution, add BMS (0.1 eq.) dropwise at room temperature.

-

Stir the mixture for 1 hour to allow for the formation of the oxazaborolidine catalyst.

-

-

Asymmetric Reduction:

-

In a separate flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.

-

Cool the ketone solution to 0 °C.

-

Slowly add the prepared catalyst solution to the ketone solution.

-

Add BMS (0.6 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1N HCl to the residue and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral alcohol.

-

Purify the crude product by flash column chromatography.

-

-

Analysis:

-

Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an organocatalyzed asymmetric reduction, from catalyst preparation to final product analysis.

Caption: General workflow for an organocatalyzed asymmetric ketone reduction.

References

- 1. 1049728-69-9 | (R)-alpha-benzhydryl-proline-HCl | Next Peptide [nextpeptide.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. (R)-(+)-α,α-Diphenylprolinol CAS 22348-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol 98 22348-32-9 [sigmaaldrich.com]

- 8. 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (R)- | C17H19NO | CID 7045371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-(+)-alpha,alpha-Diphenylprolinol, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Spectroscopic Data of (R)-alpha-Benzhydryl-proline-HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (R)-alpha-benzhydryl-proline-HCl. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on spectral information from structurally similar compounds, including proline derivatives and benzhydryl-containing molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Aromatic-H (Benzhydryl) | 7.20 - 7.50 | Multiplet | - | 10 protons from the two phenyl rings. |

| Methine-H (Benzhydryl) | 5.00 - 5.50 | Singlet | - | The single proton on the carbon connecting the two phenyl rings. |

| α-H (Proline) | 3.00 - 3.40 | Multiplet | - | The proton on the alpha-carbon of the proline ring. |

| δ-CH₂ (Proline) | 2.80 - 3.20 | Multiplet | - | The two protons on the delta-carbon of the proline ring. |

| β-CH₂ and γ-CH₂ (Proline) | 1.80 - 2.40 | Multiplet | - | The four protons on the beta and gamma carbons of the proline ring. |

| N-H (Proline) | 9.00 - 11.00 | Broad Singlet | - | The acidic proton on the nitrogen, likely broadened by exchange. |

| O-H (Carboxylic Acid) | 10.00 - 12.00 | Broad Singlet | - | The acidic proton of the carboxylic acid, likely broadened by exchange. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 170.0 - 175.0 | Carboxylic acid carbon of the proline moiety. |

| Quaternary Aromatic (Benzhydryl) | 135.0 - 145.0 | The two carbons in the phenyl rings directly attached to the methine carbon. |

| Aromatic C-H (Benzhydryl) | 125.0 - 130.0 | The ten CH carbons of the two phenyl rings. |

| Methine (Benzhydryl) | 65.0 - 75.0 | The carbon connecting the two phenyl rings. |

| α-C (Proline) | 58.0 - 62.0 | The alpha-carbon of the proline ring. |

| δ-C (Proline) | 45.0 - 50.0 | The delta-carbon of the proline ring. |

| β-C and γ-C (Proline) | 20.0 - 35.0 | The beta and gamma carbons of the proline ring. |

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Broad absorption due to hydrogen bonding. |

| N-H Stretch (Ammonium) | 2400 - 2800 | Broad, Multiple Bands | Characteristic of a secondary amine hydrochloride. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Sharp | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching of the proline ring and benzhydryl methine. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch of the carboxylic acid. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak, Multiple Bands | Aromatic ring skeletal vibrations. |

| C-N Stretch | 1100 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Notes |

| 282.1494 | [M+H]⁺ | Predicted exact mass of the protonated molecule (C₁₈H₂₀NO₂⁺). |

| 167.0841 | [M - C₁₂H₁₀]⁺ | Loss of the benzhydryl group. |

| 115.0633 | [Proline]⁺ | Fragmentation leading to the proline cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

-

-

Instrumentation and Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Standard acquisition parameters for temperature (298 K) and pulse sequences should be used.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

-

Instrumentation and Data Acquisition :

-

Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and observe the characteristic daughter ions.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the characterization of this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Caption: Logical relationship between analytical techniques and the structural information derived for characterization.

(R)-alpha-benzhydryl-proline-HCl solubility profile

An In-Depth Technical Guide to the Solubility Profile of (R)-alpha-benzhydryl-proline-HCl

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a proline derivative of interest in pharmaceutical research and development. A thorough understanding of its solubility profile is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility profile, based on established international guidelines. Furthermore, a qualitative solubility prediction is presented based on the molecular structure and the properties of analogous compounds. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments and make informed decisions in their drug development processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1049728-69-9 | [1] |

| Molecular Formula | C18H20ClNO2 | [2] |

| Molecular Weight | 317.81 g/mol | [2] |

Predicted Solubility Profile

While specific experimental data on the solubility of this compound is not extensively available in the public domain, a qualitative prediction can be made based on its chemical structure. The molecule consists of a polar proline core and a large, non-polar benzhydryl group, and it is in the form of a hydrochloride salt.

-

Aqueous Solubility: The hydrochloride salt form generally enhances water solubility. However, the large, hydrophobic benzhydryl group is expected to significantly counteract this effect, likely resulting in low aqueous solubility. The pH of the aqueous medium will play a crucial role; solubility is expected to be higher in acidic conditions where the amine is protonated.

-

Organic Solvent Solubility: The presence of the benzhydryl group suggests good solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents and chlorinated solvents, and potentially in some polar protic solvents. Its solubility in non-polar solvents is likely to be moderate to low.

A predicted qualitative solubility profile is presented in Table 2. It is important to note that these are predictions and must be confirmed by experimental data.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrochloride salt and proline core contribute to solubility, but the large hydrophobic benzhydryl group is dominant. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate both the ionic and the large organic parts of the molecule. |

| Non-Polar | Toluene, Hexane | Low | The molecule possesses significant polarity from the proline and hydrochloride components, making it less compatible with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with some polarity. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method recommended by the World Health Organization (WHO) and the United States Pharmacopeia (USP).[1][3][4][5]

Materials and Equipment

-

This compound (analytical grade)

-

Solvents of interest (HPLC grade)

-

Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4 as a minimum for aqueous profile)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Analytical balance

-

Temperature-controlled orbital shaker

-

pH meter

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents or buffer solutions. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a suitable syringe filter (ensure the filter material does not adsorb the compound).

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent or buffer by correcting the measured concentration for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

For aqueous solutions, plot the solubility as a function of pH to generate a pH-solubility profile.

-

Conclusion

References

Discovery and history of proline-based organocatalysts

An In-Depth Technical Guide to the Discovery and History of Proline-Based Organocatalysts

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, complementing traditional metal- and enzyme-based systems. Within this field, the simple amino acid L-proline has earned the moniker of the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[1][2] This technical guide chronicles the pivotal moments in the discovery and development of proline-based organocatalysts, details the mechanistic underpinnings of their reactivity, presents key performance data, and provides standardized experimental protocols.

The Genesis of Proline Catalysis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The origins of proline organocatalysis can be traced back to the early 1970s, long before the field was formally recognized. Two independent industrial research groups—one at Hoffmann-La Roche and the other at Schering AG—stumbled upon the same groundbreaking transformation.[3][4][5]

-

Zoltan Hajos and David Parrish (Hoffmann-La Roche): In their work, published and patented in 1974, they utilized a catalytic amount (3 mol%) of (S)-proline in dimethylformamide (DMF) to effect an intramolecular aldol cyclization of an achiral triketone.[1][3][6] This process yielded a bicyclic ketol, a key intermediate for steroid synthesis, with an impressive 93% enantiomeric excess (ee).[6]

-

Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert (Schering AG): Almost simultaneously in 1971, this group reported a similar proline-catalyzed intramolecular aldol reaction. Their modification, however, involved different reaction conditions (47 mol% (S)-proline, perchloric acid, acetonitrile at 80°C) and led to the conjugated enone product resulting from dehydration of the initial aldol adduct.[6]

This pioneering transformation, now collectively known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction , was the first highly enantioselective organocatalytic reaction.[3][7][8] Despite its significance, the discovery remained largely unappreciated for nearly three decades, a latent breakthrough awaiting rediscovery.[1][3]

The Renaissance: Intermolecular Reactions and the Dawn of Modern Organocatalysis

The field of organocatalysis experienced a renaissance in the year 2000, sparked by the seminal work of Benjamin List, Richard A. Lerner, and Carlos F. Barbas III.[9][10] They extended the intramolecular HPESW reaction to a more general and highly valuable intermolecular variant.[8][9] Their publication in the Journal of the American Chemical Society described the first proline-catalyzed direct asymmetric intermolecular aldol reaction between acetone and a variety of aldehydes, achieving excellent yields and enantioselectivities.[11]

This breakthrough demonstrated the broad applicability of proline as a simple, inexpensive, non-toxic, and readily available catalyst for asymmetric C-C bond formation.[2][12] Shortly thereafter, the scope of proline catalysis was rapidly expanded by numerous research groups to include a diverse range of fundamental organic transformations:

-

Mannich Reactions: List and coworkers developed the first direct asymmetric three-component Mannich reaction of ketones, aldehydes, and amines.[13]

-

Michael Additions: Proline was found to catalyze the conjugate addition of ketones and aldehydes to nitroalkenes.[4][14]

-

Cross-Aldol Reactions of Aldehydes: The Macmillan group demonstrated that proline could catalyze the direct, enantioselective cross-aldol reaction between two different aldehydes, a significant challenge due to potential self-condensation.[3][15]

-

α-Amination and other α-Functionalizations: The catalytic cycle was adapted for the electrophilic amination, halogenation, and oxyamination of aldehydes and ketones.[4]

This explosion of research firmly established organocatalysis as a powerful tool in synthetic chemistry, with proline at its core.

The Catalytic Mechanism: An Enamine-Based Pathway

The efficacy and stereoselectivity of proline catalysis are explained by a well-established enamine-based mechanism, which mimics the strategy used by Class I aldolase enzymes.[8][9] The catalytic cycle involves several key steps.

Caption: The enamine catalytic cycle for proline-mediated reactions.

-

Enamine Formation: The secondary amine of proline condenses with the carbonyl group of a donor molecule (e.g., a ketone) to form a chiral enamine intermediate.[4]

-

Activation and Attack: The carboxylic acid group of the proline moiety acts as a Brønsted acid, activating the acceptor electrophile (e.g., an aldehyde) via hydrogen bonding. The enamine then performs a nucleophilic attack on the activated acceptor.[9]

-

Stereocontrol (Zimmerman-Traxler Model): The stereochemical outcome of the reaction is determined in this C-C bond-forming step. The reaction proceeds through a highly organized, six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[3][4] This model explains the high diastereoselectivity and enantioselectivity observed. The bulky substituent of the acceptor aldehyde preferentially occupies an equatorial position to minimize steric hindrance, and the enamine attacks from a specific face (e.g., the Re-face) dictated by the chirality of the proline catalyst.

-

Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed by water to release the final chiral product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[2]

Caption: Zimmerman-Traxler model for proline-catalyzed aldol addition.

Quantitative Data Summary

The following tables summarize the performance of proline and its derivatives in seminal catalytic asymmetric reactions.

Table 1: Proline-Catalyzed Intramolecular Aldol Reaction (HPESW Reaction)

| Donor/Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3) | DMF | RT | 20 | >90 | 93 | Hajos & Parrish, 1974[1][6] |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (47) | ACN/HClO₄ | 80 | - | - | >99 | Eder, Sauer & Wiechert, 1971[6] |

Table 2: Proline-Catalyzed Intermolecular Aldol Reactions

| Donor | Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | RT | 4 | 68 | - | 76 | List, Lerner & Barbas, 2000[11] |

| Acetone | Isobutyraldehyde | (S)-Proline (20-30) | Acetone | RT | 24 | 97 | - | >99 | List et al., 2000 |

| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | RT | 24 | 90 | 86:14 | 99 | Lattanzi et al., 2020[16] |

| Propionaldehyde | Isobutyraldehyde | (S)-Proline (20) | DMF | 4 | 26 | 82 | 24:1 | >99 | Northrup & MacMillan, 2002[15] |

Table 3: Proline-Catalyzed Intermolecular Mannich Reactions

| Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | DMSO | 50 | - | 94 | List, 2000[13] |

| Cyclohexanone | Formaldehyde | p-Anisidine | (S)-Proline (10) | Dioxane | 99 | - | 96 | List et al., 2002 |

| Acetone | Isobutyraldehyde | p-Anisidine | (S)-Proline (35) | DMSO | 91 | - | >99 | List, 2000[13] |

Experimental Protocols

This section provides a representative experimental protocol for a proline-catalyzed intermolecular aldol reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde (Adapted from Lattanzi et al., Catalysts 2020, 10, 649)[10][16]

Materials:

-

(S)-Proline (CAS: 147-85-3)

-

Cyclohexanone (CAS: 108-94-1), freshly distilled

-

4-Nitrobenzaldehyde (CAS: 555-16-8)

-

Methanol (MeOH), anhydrous

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (6.9 mg, 0.06 mmol, 20 mol%).

-

Add a solvent mixture of methanol (40 µL) and water (20 µL). Stir the mixture at room temperature until the catalyst dissolves.

-

Add 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1.0 equiv).

-

Add cyclohexanone (157 µL, 1.5 mmol, 5.0 equiv).

-

Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.

-

Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product.

-

Determine the enantiomeric excess by chiral stationary phase High-Performance Liquid Chromatography (CSP-HPLC).

Caption: General experimental workflow for a proline-catalyzed aldol reaction.

Conclusion and Outlook

The discovery and subsequent development of proline-based organocatalysis represent a paradigm shift in asymmetric synthesis.[17] From its serendipitous beginnings in industrial labs to its current status as a mainstay of the synthetic chemist's toolbox, proline has proven to be a uniquely powerful catalyst. Its low cost, environmental benignity, and operational simplicity align perfectly with the principles of green chemistry.

The foundational understanding of the enamine mechanism has paved the way for the rational design of second-generation proline derivatives, which offer enhanced reactivity, selectivity, and solubility.[18] Research continues to push the boundaries of organocatalysis, exploring new reaction manifolds, catalyst immobilization techniques for improved recyclability, and applications in complex molecule synthesis for the pharmaceutical and materials science industries.[19][20] The history of proline catalysis is a compelling narrative of how a simple, naturally occurring molecule can unlock immense synthetic potential.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. Proline organocatalysis - Wikiwand [wikiwand.com]

- 6. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]

- 7. About: Hajos–Parrish–Eder–Sauer–Wiechert reaction [dbpedia.org]

- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 12. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. books.rsc.org [books.rsc.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. longdom.org [longdom.org]

- 18. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin [mdpi.com]

- 20. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-alpha-Benzhydryl-Proline Derivatives in Asymmetric Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-alpha-Benzhydryl-proline derivatives, particularly after conversion to their corresponding diarylprolinol silyl ethers, have emerged as powerful and versatile organocatalysts in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis, mechanism, and application of these catalysts in key carbon-carbon bond-forming reactions, including the asymmetric Michael addition and aldol reaction. Detailed experimental protocols for the synthesis of the active catalyst and its use in these transformations are provided, along with a comprehensive summary of their performance. The catalytic cycles and experimental workflows are illustrated through detailed diagrams to provide a clear understanding of the underlying principles of this catalytic system.

Introduction: From Proline Precursor to a Powerhouse Catalyst

While (R)-alpha-benzhydryl-proline-HCl itself is not typically the active catalytic species, it serves as a crucial precursor to a class of highly effective organocatalysts: (R)-diarylprolinol silyl ethers. The bulky benzhydryl (diphenylmethyl) group at the alpha-position of the proline scaffold plays a pivotal role in creating a well-defined chiral environment, enabling high levels of stereocontrol in a variety of organic transformations. The transformation from the proline acid to the corresponding diarylprolinol silyl ether is a key activating step, enhancing the catalyst's solubility in organic solvents and its ability to activate substrates through the formation of enamine or iminium ion intermediates.

These catalysts are particularly renowned for their ability to promote asymmetric Michael additions, aldol reactions, and Diels-Alder reactions, among others, yielding products with high diastereo- and enantioselectivity. Their operational simplicity, stability, and high efficiency make them attractive tools for the synthesis of complex chiral molecules, including pharmaceutical intermediates.

Synthesis of the Active Catalyst: (R)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

The conversion of (R)-alpha-benzhydryl-proline derivatives to the catalytically active diarylprolinol silyl ether is a critical step. The following protocol outlines a general and efficient method for this transformation.

Experimental Protocol: Synthesis of (S)-1,1-Diphenylprolinol Trimethylsilyl Ether

This protocol describes the synthesis of the (S)-enantiomer, and the same procedure can be applied to the (R)-enantiomer starting from (R)-proline.

Step 1: Synthesis of (S)-1,1-Diphenylprolinol

This procedure starts from the Boc-protected methyl ester of proline.

-

Reaction Setup: A 3-L, three-necked flask is fitted with a mechanical stirrer, a nitrogen inlet tube, and a Teflon-coated thermocouple.

-

Reagents: The flask is charged with (S)-diphenylprolinol sulfate (81.0 g, 0.268 mol), tetrahydrofuran (268 mL), and 2 M aqueous sodium hydroxide (268 mL).

-

Reaction: The mixture is stirred at 20–25°C until all the solid dissolves (approximately 0.5 hours). Toluene (1.1 L) is then added, and the mixture is aged for 0.5 hours.

-

Work-up: The two-phase mixture is filtered through a medium frit sintered glass funnel and partitioned. The organic phase is collected.

-

Isolation: The filtrate is concentrated by rotary evaporation (30 mmHg) to afford the impure product as an orange oil.

Step 2: Silylation to (S)-1,1-Diphenylprolinol Trimethylsilyl Ether [1]

-

Reaction Setup: An oven-dried 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a 50-mL pressure-equalizing addition funnel with a glass stopper. The flask is charged with a solution of (S)-1,1-diphenylprolinol (17.7 g, 70.0 mmol, 1.00 equiv) in dichloromethane (350 mL).

-

Reaction Conditions: The solution is cooled to -78 °C in a dry ice and acetone bath. Triethylamine (12.7 mL, 9.20 g, 91.0 mmol, 1.30 equiv) is added in one portion by syringe. Trimethylsilyl trifluoromethanesulfonate (16.5 mL, 20.2 g, 91.0 mmol, 1.30 equiv) is added dropwise via the addition funnel over 30 minutes. The reaction mixture is stirred and allowed to warm to 0 °C over 2 hours.

-

Work-up: The phases are separated, and the aqueous phase is extracted with dichloromethane (3 x 100 mL). The combined organic phases are dried over anhydrous sodium sulfate (15 g), then gravity filtered.

-

Purification: The filtrate is concentrated by rotary evaporation, and the crude product is purified by column chromatography (eluting with 60% diethyl ether/hexanes) to yield (S)-1,1-diphenylprolinol trimethylsilyl ether as a light yellow oil (77-78% yield).[1]

Core Applications in Organocatalysis

(R)-Diarylprolinol silyl ethers are workhorse catalysts for a range of asymmetric transformations. Below are detailed examples of their application in Michael additions and aldol reactions.

Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to nitroolefins is a powerful method for the construction of chiral γ-nitro aldehydes, which are versatile synthetic intermediates.

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | n-Pentanal | trans-β-Nitrostyrene | 3 | Benzoic Acid (3) | Water | 24 | 85 | 94:6 | 98 |

| 2 | n-Pentanal | trans-β-Nitrostyrene | 3 | Benzoic Acid (15) | Water | 24 | 92 | 95:5 | >99 |

| 3 | Propanal | trans-β-Nitrostyrene | 10 | - | Toluene | 1 | 82 | 95:5 | 99 |

| 4 | Propanal | (E)-2-(2-nitrovinyl)furan | 10 | - | Toluene | 1 | 91 | 96:4 | 99 |

| 5 | Propanal | (E)-1-nitro-2-phenylethene | 20 | p-Nitrophenol | Toluene | 24 | 95 | 95:5 | 99 |

-

Reaction Setup: To a solution of trans-β-nitrostyrene (154 mg, 1.0 mmol) and the (R)-diarylprolinol silyl ether catalyst (10 mol%) in toluene (2.0 mL) is added propanal (0.75 mL, 10 mmol).

-

Reaction: The resulting solution is stirred at room temperature for 1 hour.

-

Work-up and Purification: The reaction mixture is then directly purified by column chromatography on silica gel (hexane/ethyl acetate = 10/1) to afford the desired Michael adduct.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction. Diarylprolinol silyl ethers catalyze the reaction between ketones and aldehydes with high stereoselectivity.

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | MeCN | 24 | 99 | 95:5 | 98 |

| 2 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | - | 76 |

| 3 | Cyclohexanone | Benzaldehyde | 20 | MeCN | 48 | 90 | 93:7 | 96 |

| 4 | Acetone | Isobutyraldehyde | 30 | DMSO | 12 | 95 | - | 93 |

-

Reaction Setup: In a vial, 4-nitrobenzaldehyde (0.3 mmol) is dissolved in MeCN (6.0 mL).

-

Addition of Reagents: Cyclohexanone (1.5 mmol), water (0.9 mmol), benzoic acid (0.12 mmol), and the (R)-diarylprolinol silyl ether catalyst (0.06 mmol) are added sequentially.

-

Reaction: The reaction mixture is stirred at room temperature for the time indicated in the table.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.

Mechanistic Insights and Visualizations

The catalytic activity of diarylprolinol silyl ethers stems from their ability to form key reactive intermediates with carbonyl compounds.

Catalytic Cycle of Asymmetric Michael Addition

In the Michael addition of an aldehyde to a nitroolefin, the catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electron-deficient nitroolefin in a stereocontrolled manner. The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst.

Caption: Catalytic cycle of the diarylprolinol silyl ether-catalyzed asymmetric Michael addition.

Experimental Workflow for Catalyst Synthesis and Application

The overall process, from the proline precursor to the final chiral product, can be visualized as a multi-step workflow.

Caption: From precursor to product: the experimental workflow.

Conclusion

This compound serves as a valuable and accessible precursor to the highly efficient and selective class of (R)-diarylprolinol silyl ether organocatalysts. These catalysts have demonstrated broad applicability in asymmetric synthesis, particularly in Michael additions and aldol reactions, providing access to a wide range of enantioenriched molecules. The detailed protocols and performance data presented in this guide underscore their importance as a tool for researchers in academia and the pharmaceutical industry. The continued exploration of these and related organocatalysts promises to further advance the field of asymmetric synthesis, enabling the development of more efficient and sustainable routes to complex chiral targets.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Proline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this revolution lies a deceptively simple amino acid: proline. This technical guide provides an in-depth exploration of asymmetric synthesis using proline and its derivatives, detailing the core principles, reaction mechanisms, and practical applications that have established these molecules as indispensable tools in modern synthetic chemistry and drug development. Proline's effectiveness stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group, which act in concert to facilitate highly stereocontrolled transformations.[1]

Core Principles and Mechanism of Proline Catalysis

Proline and its derivatives catalyze a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions.[2][3] The catalytic prowess of proline is attributed to its ability to form key intermediates, primarily enamines, which then engage in stereoselective bond-forming reactions.[4][5] The rigid pyrrolidine ring of proline provides a well-defined chiral environment, enabling excellent control over the stereochemical outcome of the reaction.[6]

The generally accepted mechanism for proline-catalyzed reactions, particularly the aldol and Mannich reactions, proceeds through an enamine catalytic cycle. This cycle can be broken down into three key stages:

-

Enamine Formation: The secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate.[7]

-

Stereoselective Carbon-Carbon Bond Formation: The chiral enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemistry of this step is directed by the proline catalyst, which shields one face of the enamine, favoring attack from the less sterically hindered face.[8] The carboxylic acid group of proline is often proposed to act as a general acid, activating the electrophile and stabilizing the transition state through hydrogen bonding.[9]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst, allowing it to enter another catalytic cycle.[8]

This enamine-based mechanism is a cornerstone of organocatalysis and has been extensively studied both experimentally and computationally.[7][10]

Key Asymmetric Reactions Catalyzed by Proline and Derivatives

Proline and its derivatives have been successfully employed in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail some of the most significant transformations.

Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis.[11] It allows for the direct coupling of two different carbonyl compounds without the need for pre-formed enolates, offering a more atom-economical approach.[1] The reaction typically exhibits high levels of enantioselectivity and can be used to synthesize valuable β-hydroxy carbonyl compounds.[12][13]

| Donor (Ketone) | Acceptor (Aldehyde) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |

| Acetone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | 76 | - | [11] |

| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (10) | MeOH/H₂O | 24 | 95 | 99 | 95:5 | [14] |

| Cyclohexanone | Benzaldehyde | (S)-Proline (10) | MeOH/H₂O | 48 | 85 | 96 | 92:8 | [14] |

| Hydroxyacetone | Isovaleraldehyde | (S)-Proline (5) | CH₃CN | 12 | 91 | >99 | 19:1 | [15] |

Asymmetric Mannich Reaction

The proline-catalyzed asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important precursors for amino acids, amino alcohols, and other nitrogen-containing molecules.[16] The reaction involves the three-component coupling of a ketone, an aldehyde, and an amine.[16]

| Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | DMSO | 12 | 50 | 94 | - | [16] |

| Acetone | Isobutyraldehyde | p-Anisidine | (S)-Proline (10) | Dioxane | 24 | 95 | >99 | - | [16] |

| Phenylacetaldehyde | Glyoxalate-derived imine | - | L-Proline (17) | THF | 24 | - | - | >95:5 (syn) | [17] |

| Hydroxyacetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (5) | NMP | 2 | 81 | >99 | 95:5 | [16] |

Asymmetric Michael Addition

Proline and its derivatives also catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, providing access to a wide range of chiral 1,5-dicarbonyl compounds and their derivatives.[18] While proline itself can be effective, certain derivatives have shown superior performance in these reactions.[19]

| Donor | Acceptor | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Acetone | β-Nitrostyrene | (S)-Proline | Dioxane | 95 | 21 | [18] |

| Malonate | (E)-enones | L-Proline rubidium salt | Chloroform | 13 | 47 | [20] |

| Thiophenol | Chalcone | L-Proline (5 mol%) | [bmim]PF₆ | >95 | - | [21] |

| 2-Oxindoles | Cyclohex-2-enone | L-Proline/trans-2,5-dimethylpiperazine | Toluene | 99 | 91 | [22] |

Proline Derivatives in Asymmetric Synthesis

While proline is a highly effective catalyst, significant research has been dedicated to developing proline derivatives to enhance reactivity, stereoselectivity, and substrate scope.[6] Modifications to the proline scaffold, such as the introduction of bulky substituents or electron-withdrawing groups, can fine-tune the catalyst's properties.[19] For instance, certain proline-based tetrazoles and acylsulfonamides have demonstrated superior performance compared to proline in Mannich, nitro-Michael, and aldol reactions, offering higher yields and enantioselectivities.[19] The development of these derivatives continues to expand the toolkit available to synthetic chemists.[23]

Applications in Drug Development

The ability to synthesize enantiomerically pure molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. Proline and its derivatives have emerged as valuable tools in drug design and development, facilitating the synthesis of complex chiral molecules.[24][25][26] The pyrrolidine moiety, a core component of proline, is a common pharmacophore in medicinal chemistry due to its unique physicochemical properties.[27] Numerous FDA-approved drugs contain proline analogues in their structures, highlighting the significance of this class of molecules in modern medicine.[24]

Experimental Protocols

The following are representative experimental protocols for key proline-catalyzed reactions.

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a procedure for the aldol condensation between aldehydes and ketones in a water/methanol mixture.[14]

-

To a 2 mL vial, add (S)-proline (0.03 mmol).

-

Add methanol (40 µL) and water (10 µL) to the vial.

-

Add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).

-

Cap the vial, seal it, and stir the reaction mixture at room temperature for the desired time.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

-

Determine the diastereomeric ratio by ¹H-NMR of the crude mixture and the enantiomeric excess by chiral HPLC analysis.

General Procedure for Proline-Catalyzed Asymmetric Mannich Reaction

This protocol is a general representation based on the three-component Mannich reaction.[16]

-

To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (e.g., DMSO, Dioxane), add the ketone (5.0 mmol).

-

Add (S)-proline (0.1-0.35 mmol) to the mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature) for the specified time.

-

Monitor the reaction by TLC or GC.

-

Upon completion, dilute the reaction mixture with an appropriate solvent and perform an aqueous workup.

-

Purify the product by column chromatography.

-

Determine the diastereomeric and enantiomeric ratios by appropriate analytical techniques (NMR, chiral HPLC).

Conclusion

Proline and its derivatives have firmly established themselves as powerful and versatile catalysts in the field of asymmetric synthesis. Their low cost, ready availability, and environmentally benign nature make them attractive alternatives to traditional metal catalysts.[2] The fundamental understanding of their reaction mechanisms has enabled the development of a wide array of highly stereoselective transformations, with significant implications for academic research and the pharmaceutical industry. As the quest for more efficient and sustainable synthetic methodologies continues, the legacy of proline as a "simple" yet remarkably effective organocatalyst is certain to inspire future innovations in the field.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 7. pnas.org [pnas.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Total Synthesis of Biologically Active Natural Products Using Proline-catalyzed Asymmetric Aldol Reactions [jstage.jst.go.jp]

- 14. mdpi.com [mdpi.com]

- 15. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 23. Proline derivatives | lookchem [lookchem.com]

- 24. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 26. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-alpha-Benzhydryl-Proline-HCl Catalyzed Aldol Reaction

Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for aldol reactions catalyzed by (R)-alpha-benzhydryl-proline-HCl. The following application notes and protocols are based on established methodologies for closely related proline-derived organocatalysts in asymmetric aldol reactions. These should be considered as representative examples and may require optimization for the specific catalyst mentioned.

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts for the direct asymmetric aldol reaction, proceeding through an enamine-based mechanism. The catalyst (R)-alpha-benzhydryl-proline, a derivative of (R)-proline, incorporates a bulky benzhydryl group. This structural modification is anticipated to enhance stereoselectivity by creating a more defined chiral pocket around the catalytic site, thereby directing the facial selectivity of the incoming electrophile. The hydrochloride salt form of the catalyst is often used to improve its handling and stability.

General Principles

The proline-catalyzed aldol reaction generally involves the reaction of a ketone (the enolizable component) with an aldehyde (the electrophilic component). The catalyst facilitates the formation of a nucleophilic enamine intermediate from the ketone, which then attacks the aldehyde. The stereochemical outcome of the reaction is determined by the transition state geometry, which is influenced by the structure of the catalyst, the substrates, the solvent, and other reaction conditions. The bulky benzhydryl group in this compound is expected to play a crucial role in controlling the approach of the aldehyde to the enamine, thus dictating the enantioselectivity of the aldol product.

Data Presentation: Representative Results with Proline-Derived Catalysts

The following tables summarize typical results obtained for asymmetric aldol reactions catalyzed by various proline derivatives, illustrating the scope and efficiency of this class of catalysts.

Table 1: Asymmetric Aldol Reaction of Acetone with Various Aldehydes Catalyzed by Proline-Based Organocatalysts

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference Catalyst |

| 1 | 4-Nitrobenzaldehyde | (S)-Proline (20) | DMSO | 24 | 68 | 76 | L-Proline |

| 2 | Benzaldehyde | Catalyst 1 (10) | CH2Cl2 | 48 | 85 | 92 | Prolinamide Derivative |